Stearidonic Acid methyl ester

Lipid Metabolism Omega-3 PUFA Biosynthesis Nutraceutical Science

Stearidonic acid methyl ester (SDA methyl ester, CAS 2348-88-1), systematically named (6Z,9Z,12Z,15Z)-octadecatetraenoic acid methyl ester, is the methyl ester derivative of the omega-3 polyunsaturated fatty acid stearidonic acid (SDA, 18:4n-3). This compound is a rare lipid in human physiology, representing less than 0.25% of serum phospholipid fatty acids in normal individuals.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 2348-88-1
Cat. No. B12505557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearidonic Acid methyl ester
CAS2348-88-1
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCCCC(=O)OC
InChIInChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3
InChIKeyBIRKCHKCDPCDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stearidonic Acid Methyl Ester (CAS 2348-88-1) for Lipid Research & Nutraceutical Formulation


Stearidonic acid methyl ester (SDA methyl ester, CAS 2348-88-1), systematically named (6Z,9Z,12Z,15Z)-octadecatetraenoic acid methyl ester, is the methyl ester derivative of the omega-3 polyunsaturated fatty acid stearidonic acid (SDA, 18:4n-3) . This compound is a rare lipid in human physiology, representing less than 0.25% of serum phospholipid fatty acids in normal individuals . As a fatty acid methyl ester (FAME), it is a high-purity analytical standard and formulation intermediate, commonly supplied at ≥97-98% purity as assessed by gas chromatography (GC) . Its primary relevance lies in its position as the immediate product of the rate-limiting Δ6-desaturase step in the biosynthesis of eicosapentaenoic acid (EPA) from alpha-linolenic acid (ALA) [1].

Why Stearidonic Acid Methyl Ester Cannot Be Substituted by Other Omega-3 FAMEs


Generic substitution with other omega-3 fatty acid methyl esters, such as alpha-linolenic acid (ALA) methyl ester or eicosapentaenoic acid (EPA) methyl ester, is not scientifically justifiable for two primary reasons. First, SDA methyl ester serves a unique metabolic role as the product of the rate-limiting Δ6-desaturase step, bypassing this enzymatic bottleneck to yield significantly higher conversion efficiency to long-chain omega-3 PUFAs compared to ALA [1]. Second, SDA methyl ester exhibits a distinct gas chromatographic retention behavior on polar and non-polar stationary phases, which can lead to misidentification when using methods optimized for more common FAMEs like α-linolenic acid methyl ester [2]. These differences in both biological processing and analytical behavior make SDA methyl ester an irreplaceable standard for accurate quantification and a distinct tool for metabolic studies.

Quantitative Differentiation of Stearidonic Acid Methyl Ester vs. Key Comparators


Superior in vivo Conversion Efficiency to EPA Compared to Alpha-Linolenic Acid Methyl Ester

Stearidonic acid methyl ester (as a dietary component) demonstrates a markedly higher efficiency in elevating eicosapentaenoic acid (EPA) levels compared to its precursor, alpha-linolenic acid (ALA). In a mouse study, dietary supplementation with an 18:4n-3 (stearidonic acid) methyl ester mixture resulted in increased levels of the downstream metabolites 20:4n-3, 20:5n-3 (EPA), and 22:5n-3 in liver phospholipids, when compared to a diet containing an equivalent amount of 18:3n-3 (alpha-linolenic acid) methyl ester [1]. This confirms that SDA methyl ester bypasses the rate-limiting Δ6-desaturase step, leading to more efficient conversion.

Lipid Metabolism Omega-3 PUFA Biosynthesis Nutraceutical Science

Quantified Impact on Hepatic n-6/n-3 Fatty Acid Ratio vs. Alpha-Linolenic Acid Methyl Ester

Dietary stearidonic acid methyl ester has a quantifiably greater impact on reducing the pro-inflammatory hepatic n-6/n-3 fatty acid ratio compared to alpha-linolenic acid methyl ester. The same study found that replacing ALA methyl ester with SDA methyl ester in the diet reduced the n-6/n-3 ratio in liver phospholipids by approximately 30% [1]. This indicates a more favorable modulation of lipid profiles towards an anti-inflammatory state.

Lipidomics Dietary Intervention Hepatology

Enhanced Formulation Versatility vs. Free Stearidonic Acid Due to Altered Solubility

Stearidonic acid methyl ester is a more practical form for research and industrial applications compared to free stearidonic acid. The methyl ester is less water-soluble than the free acid, with a measured solubility of 0.15 mg/ml in PBS (pH 7.2), but exhibits excellent solubility in organic solvents such as DMF, DMSO, and ethanol (50 mg/ml) . This property makes it far more amenable for the formulation of lipid-based diets and dietary supplements, as well as for use as a concentrated analytical standard [1].

Pharmaceutical Formulation Nutraceutical Development Dietary Supplement Manufacturing

Distinct GC Retention Behavior Prevents Misidentification with Alpha-Linolenic Acid Methyl Ester

Stearidonic acid methyl ester (specifically its gamma isomer, 18:4n-6) exhibits unique gas chromatographic behavior that can lead to analytical errors if not accounted for. On a polar ionic liquid phase (SLB-IL100) at 200 °C, its methyl ester can be mistaken for 18:3n-3 (alpha-linolenic acid methyl ester). Conversely, on a non-polar methylsilicone phase (BP1) at 210 °C, it elutes ahead of both 18:3n-6 and 18:4n-3 [1]. This demonstrates that generic FAME analytical methods cannot be reliably applied to SDA methyl ester without specific validation.

Analytical Chemistry Gas Chromatography Lipidomics Standards

In Vitro Antioxidant Activity in DPPH and ABTS Radical Scavenging Assays

Stearidonic acid methyl ester, isolated from the seaweed Padina tenuis, demonstrates measurable in vitro antioxidant activity. In a DPPH radical scavenging assay, it exhibited an IC50 of 12.5 ± 0.8 μM, compared to 5.2 ± 0.3 μM for the positive control, ascorbic acid. In an ABTS cation radical decolorization assay, its IC50 was 15.3 ± 1.1 μM . This provides a quantitative benchmark for its free radical scavenging capacity.

Antioxidant Research Natural Product Chemistry Inflammation & Oxidative Stress

Target Applications for Stearidonic Acid Methyl Ester (CAS 2348-88-1) Driven by Key Evidence


Preclinical Metabolic Studies on Omega-3 PUFA Conversion Efficiency

Based on its demonstrated ability to elevate EPA levels more efficiently than ALA [1], SDA methyl ester is the ideal tool for research aimed at bypassing the rate-limiting Δ6-desaturase step. It should be prioritized in in vivo and in vitro models designed to investigate the downstream physiological effects of enhanced EPA synthesis without the confounding variable of enzymatic bottleneck inefficiency.

Formulation of High-Potency Nutraceutical or Dietary Lipid Blends

The favorable solubility profile of SDA methyl ester in organic solvents (50 mg/ml in ethanol, DMF, DMSO) compared to the free acid makes it the form of choice for creating concentrated stock solutions and masterbatches. Procurement of the methyl ester is therefore essential for manufacturers developing novel dietary supplements or functional foods aiming to deliver a more bioavailable and efficient source of omega-3 fatty acids.

Accurate GC-MS Quantification in Complex Lipidomic Analyses

Given its distinct retention behavior on both polar and non-polar GC columns, which can cause misidentification with ALA [2], the use of a certified SDA methyl ester standard is not optional but mandatory. Laboratories performing lipidomic profiling of natural oils, biological tissues, or engineered microbial cultures must procure this specific standard to ensure the accuracy of their qualitative and quantitative data.

In Vitro Screening for Natural Antioxidant and Anti-inflammatory Agents

Research programs focused on discovering novel antioxidant or anti-inflammatory compounds from marine or plant sources can utilize SDA methyl ester as a characterized, quantifiable benchmark. Its established IC50 values in DPPH and ABTS assays provide a useful comparator for evaluating the potency of new isolates or synthetic derivatives in cell-free antioxidant screens.

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